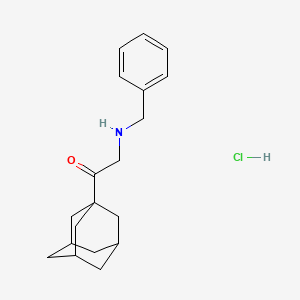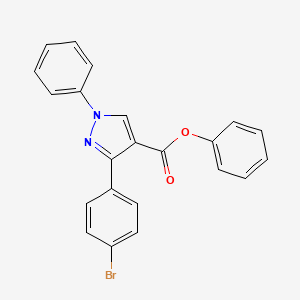
1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride, also known as ABE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ABE is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDACs, 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride may be able to slow down the growth of cancer cells. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to have various biochemical and physiological effects in cells and animals. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has also been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential therapeutic properties.
実験室実験の利点と制限
One advantage of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is that it is a small molecule that can easily penetrate cells and tissues, making it a potential candidate for drug development. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride also has a relatively simple synthesis method and is stable under normal laboratory conditions. However, one limitation of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
将来の方向性
There are several future directions for research on 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride. One potential direction is to further investigate its potential as an anticancer agent and to develop it as a cancer treatment. Another potential direction is to investigate its potential as a treatment for infectious diseases, such as viral infections. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride and to identify potential side effects and limitations of its use.
合成法
The synthesis of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride involves the reaction of 1-adamantylamine and benzyl chloroformate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride. The overall yield of this synthesis method is around 50%, making it a viable option for large-scale production.
科学的研究の応用
1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to have various potential therapeutic applications in scientific research. One of the most promising applications of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is its potential as an anticancer agent. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has also been shown to have antimicrobial and antiviral properties, making it a potential treatment for infectious diseases.
特性
IUPAC Name |
1-(1-adamantyl)-2-(benzylamino)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.ClH/c21-18(13-20-12-14-4-2-1-3-5-14)19-9-15-6-16(10-19)8-17(7-15)11-19;/h1-5,15-17,20H,6-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDFLUOXKICMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CNCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-2-(benzylamino)ethanone;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3,4-dimethoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4890395.png)
![1-cyclohexyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4890412.png)
![N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4890420.png)
![N-isopropyl-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4890421.png)
![5-(4-bromophenyl)-3-(4-isopropylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4890426.png)
![7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4890442.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890449.png)
![(3R*,4R*)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4890459.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide](/img/structure/B4890468.png)

![3-{4-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B4890484.png)
![1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline](/img/structure/B4890494.png)
![N-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-N-methylglycine](/img/structure/B4890513.png)